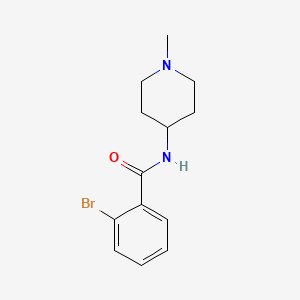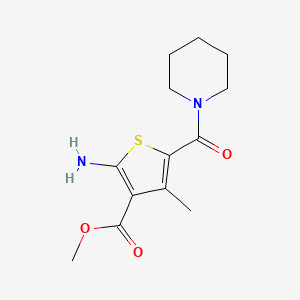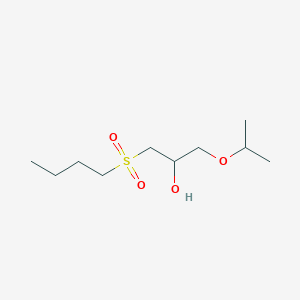
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a potent and selective antagonist of the oxytocin receptor. It was developed by Takeda Pharmaceutical Company Limited as a potential treatment for psychiatric disorders such as autism spectrum disorder and schizophrenia.
Mechanism of Action
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Oxytocin is a neuropeptide that plays a key role in social behavior and emotional regulation. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide reduces the activity of oxytocin in the brain, which may lead to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to reduce the activity of oxytocin in the brain, which may have downstream effects on several neurotransmitter systems. For example, oxytocin has been shown to modulate the activity of dopamine, serotonin, and glutamate in the brain. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may alter the activity of these neurotransmitter systems, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its high selectivity for the oxytocin receptor. This makes it a useful tool for studying the role of oxytocin in social behavior and emotional regulation. However, a limitation of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its poor solubility, which may make it challenging to administer in vivo. Additionally, the long-term effects of blocking the oxytocin receptor are not well understood, which may limit its clinical utility.
Future Directions
There are several future directions for research on 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. One area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to improve social behavior and emotional regulation in humans with autism spectrum disorder and schizophrenia. Clinical trials are needed to determine the safety and efficacy of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide in these populations. Another area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to modulate other neurotransmitter systems in the brain. Further research is needed to understand the downstream effects of blocking the oxytocin receptor and how this may contribute to its therapeutic effects. Finally, the development of more soluble analogs of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may improve its clinical utility.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves several steps, including the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline to form 5-(3-chlorophenyl)-4-methyl-2-nitroaniline. The latter is then reacted with furfurylamine to produce 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in psychiatric disorders. In preclinical studies, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve social interaction and reduce repetitive behaviors in animal models of autism spectrum disorder. It has also been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. These findings suggest that 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may have potential as a treatment for these disorders.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULZHRFUYWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)

![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)



![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
